4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate
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Overview
Description
4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with 2-chloro-6-hydroxybenzaldehyde in the presence of glacial acetic acid and anhydrous ethanol under reflux conditions . The resulting product is then subjected to further reactions to introduce the triazole and acetate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The triazole moiety is known to bind to various enzymes and receptors, modulating their activity. The compound may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(((2-amino-5-chlorophenyl)imino)methyl)-5-(hydroxy-methyl)-2-methylpyridin-3-ol: This compound shares a similar triazole structure and exhibits comparable biological activities.
(E)-3-chloro-2-(((4-chlorophenyl)imino)methyl)phenol: Another triazole derivative with similar chemical properties and applications.
Uniqueness
4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfanyl and acetate groups enhances its potential as a versatile reagent and therapeutic agent.
Properties
Molecular Formula |
C19H17ClN4O4S |
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Molecular Weight |
432.9 g/mol |
IUPAC Name |
[4-[(E)-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C19H17ClN4O4S/c1-11(25)28-17-15(26-2)8-12(9-16(17)27-3)10-21-24-18(22-23-19(24)29)13-4-6-14(20)7-5-13/h4-10H,1-3H3,(H,23,29)/b21-10+ |
InChI Key |
BJKINJSFSHGXKF-UFFVCSGVSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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